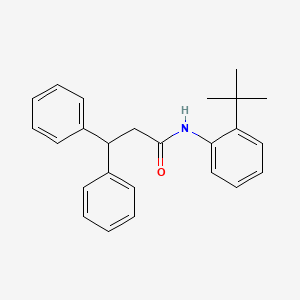

![molecular formula C13H17N3OS B4620597 N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4620597.png)

N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-3-thiophenecarboxamide

Vue d'ensemble

Description

N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-3-thiophenecarboxamide, also known as CP-31398, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. CP-31398 was initially developed as a p53 stabilizing agent, which is a tumor suppressor protein involved in preventing cancer formation. However, recent research has shown that CP-31398 has a broader range of applications in various fields of medicine, including neurology, cardiology, and immunology.

Applications De Recherche Scientifique

Synthesis and Scalable Production

The development of scalable syntheses for complex molecules is crucial in research and industrial applications. For instance, the scalable synthesis of VEGFR inhibitor AG-28262 demonstrates the importance of developing efficient routes for the production of biologically active compounds. Key steps involve a two-step thiophenol alkylation/cyclization protocol, demonstrating the relevance of such compounds in medicinal chemistry and drug development processes (R. Scott et al., 2006).

Antimicrobial and Antioxidant Activities

The synthesis and evaluation of new compounds for antimicrobial and antioxidant activities are fundamental research applications. A study on catalytic assembly of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids revealed compounds exhibiting promising antimicrobial activity against tested microorganisms and significant radical scavenging and ferrous ion chelating activity (M. A. Sindhe et al., 2016).

Anti-inflammatory and Immunosuppressive Properties

Thionamides and related heterocyclic thioderivatives, such as N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-3-thiophenecarboxamide, have been shown to exhibit direct anti-inflammatory and immunosuppressive properties. These effects are mediated through inhibition of proinflammatory cytokines and suppression of the NF-κB pathway, suggesting potential applications in the treatment of inflammatory diseases (M. Humar et al., 2008).

Photophysical Properties

The synthesis of 2-azaindolizines and their photophysical properties highlight the application of imidazole derivatives in the development of fluorescent compounds. These compounds can be used in various fields such as materials science and biological imaging, demonstrating the versatility of imidazole derivatives in scientific research (F. Shibahara et al., 2006).

Herbicidal Activities

The design and synthesis of compounds with potential applications in agriculture, such as herbicidal activities, are another area of interest. For example, the synthesis of N-phenylsulfonyl-N'-(thiadiazol-2-yl) oxamides demonstrated herbicidal activities, showcasing the agricultural applications of these compounds (Tianrui Ren et al., 2000).

Antituberculosis Agents

Imidazole derivatives are also being explored as new antitubercular agents. A study identified imidazo[1,2-a]pyridine carboxamides as promising candidates against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains, highlighting their potential in addressing global health challenges (Zhaoyang Wu et al., 2016).

Propriétés

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-4,5-dimethylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3OS/c1-10-11(2)18-8-12(10)13(17)15-4-3-6-16-7-5-14-9-16/h5,7-9H,3-4,6H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLLEBSNMPDKIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1C(=O)NCCCN2C=CN=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

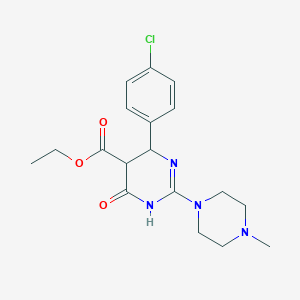

![5-ethyl-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-3-thiophenecarboxamide](/img/structure/B4620523.png)

![methyl 4-{[N-(2,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4620530.png)

![dimethyl 5-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}isophthalate](/img/structure/B4620534.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-mesitylglycinamide](/img/structure/B4620543.png)

![ethyl 4-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-[(3-methoxypropyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4620563.png)

![3-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B4620575.png)

![3-[4-(3-bromophenoxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4620580.png)

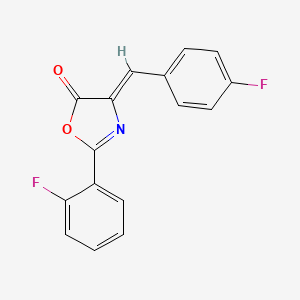

![N'-{5-bromo-2-[(3-fluorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4620603.png)

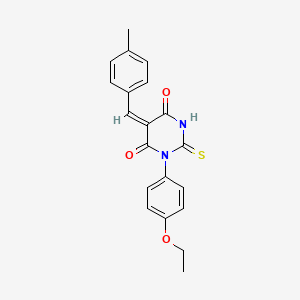

![2-{[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4620609.png)

![N-cyclohexyl-2-{[5-(2-furyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4620613.png)